molecular formula C8H7NS B13625902 2-Cyclopropyl-5-ethynyl-1,3-thiazole

2-Cyclopropyl-5-ethynyl-1,3-thiazole

Cat. No.: B13625902
M. Wt: 149.21 g/mol
InChI Key: YKJFVFWZAQNZEA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-ethynyl-1,3-thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its unique structural features, including a cyclopropyl group and an ethynyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-ethynyl-1,3-thiazole typically involves the reaction of cyclopropyl ketones with ethynyl thioamides under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic addition followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-ethynyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-5-ethynyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular receptors can modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-ethynyl-1,3-thiazole
  • 2-Cyclopropyl-5-methyl-1,3-thiazole
  • 2-Cyclopropyl-5-phenyl-1,3-thiazole

Uniqueness

2-Cyclopropyl-5-ethynyl-1,3-thiazole is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical and biological properties. The ethynyl group, in particular, enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

2-cyclopropyl-5-ethynyl-1,3-thiazole

InChI

InChI=1S/C8H7NS/c1-2-7-5-9-8(10-7)6-3-4-6/h1,5-6H,3-4H2

InChI Key

YKJFVFWZAQNZEA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(S1)C2CC2

Origin of Product

United States

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